6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding reduced derivatives.
Scientific Research Applications
6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
6-Benzyl-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C12H12N4S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
6-benzyl-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S2/c1-17-8-10-13-14-12-16(10)15-11(18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
VDRBYDDBVFSPQH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.